ebenifoline E-II
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Overview
Description
Preparation Methods
Ebenifoline E-II can be isolated from the stems and leaves of Euonymus laxiflorus . The isolation process typically involves solvent extraction using chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), or acetone . The compound is then purified to achieve a high level of purity, often greater than 98% .
Chemical Reactions Analysis
Ebenifoline E-II undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified sesquiterpene alkaloids with altered functional groups .
Scientific Research Applications
Ebenifoline E-II has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ebenifoline E-II involves its interaction with cellular components, leading to cytotoxic effects. It is believed to inhibit the production of nitric oxide (NO) in cells, which plays a role in its cytotoxicity . The molecular targets and pathways involved in this process are still under investigation, but it is known to affect various signaling pathways related to cell survival and apoptosis .
Comparison with Similar Compounds
Ebenifoline E-II is unique among sesquiterpene alkaloids due to its specific structure and cytotoxic properties. Similar compounds include other sesquiterpene alkaloids like carigorinine E, euojaponine C, and emarginatine E . These compounds share structural similarities but differ in their specific functional groups and biological activities .
Properties
Molecular Formula |
C48H51NO18 |
---|---|
Molecular Weight |
929.9 g/mol |
IUPAC Name |
[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,21,22-triacetyloxy-20-(acetyloxymethyl)-19-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-24-yl] benzoate |
InChI |
InChI=1S/C48H51NO18/c1-24-25(2)41(54)65-38-36(62-28(5)52)40(66-43(56)31-18-13-10-14-19-31)47(23-59-26(3)50)39(63-29(6)53)35(61-27(4)51)33-37(64-42(55)30-16-11-9-12-17-30)48(47,46(38,8)58)67-45(33,7)22-60-44(57)32-20-15-21-49-34(24)32/h9-21,24-25,33,35-40,58H,22-23H2,1-8H3/t24-,25-,33+,35+,36-,37+,38-,39+,40-,45-,46-,47+,48-/m0/s1 |
InChI Key |
PYDAEIINPZJDBO-YPFDASCFSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)O[C@H]2[C@@H]([C@@H]([C@]3([C@@H]([C@@H]([C@@H]4[C@H]([C@@]3([C@@]2(C)O)O[C@]4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C6=CC=CC=C6)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C7=CC=CC=C7)OC(=O)C)C |
Canonical SMILES |
CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C6=CC=CC=C6)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C7=CC=CC=C7)OC(=O)C)C |
Origin of Product |
United States |
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